

Toxicological Profile of Lycopsamine N-oxide: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Lycopsamine N-oxide	
Cat. No.:	B042929	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopsamine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, represents a significant toxicological concern due to its potential for severe hepatotoxicity. As the N-oxide derivative of lycopsamine, it is often the more prevalent form in plants. The toxic effects of **Lycopsamine N-oxide** are primarily mediated through metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in cytotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of Lycopsamine N-oxide, including its physicochemical properties, toxicokinetics, and mechanisms of toxicity. It summarizes the available quantitative toxicity data, details standard experimental protocols for toxicological assessment, and visualizes the key signaling pathways implicated in its toxic effects. Due to the limited availability of specific quantitative data for **Lycopsamine N-oxide**, information from closely related pyrrolizidine alkaloids is included for comparative purposes, with appropriate caveats. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural product toxicity and the safety assessment of botanicals and herbal medicines.

Physicochemical Properties



Property	Value	Source
Chemical Formula	C15H25NO6	[1]
Molecular Weight	315.36 g/mol	[1]
CAS Number	95462-15-0	[1][2]
Appearance	Solid	N/A
Solubility	Soluble in water, ethanol, and buffered salt solutions	N/A
Synonyms	(+)-Lycopsamine N-Oxide	[2]

Toxicological Data

Quantitative toxicological data for **Lycopsamine N-oxide** are scarce in publicly available literature. However, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) indicates a high level of acute toxicity.

Acute Toxicity

Endpoint	Classification	Hazard Statement	Source
Acute Oral Toxicity	Category 2	H300: Fatal if swallowed	[3]
Acute Dermal Toxicity	Category 2	H310: Fatal in contact with skin	[3]

Note: Specific LD50 values for **Lycopsamine N-oxide** are not readily available. The GHS classification is based on the overall toxicity profile of pyrrolizidine alkaloids.

In Vitro Cytotoxicity

Specific IC50 values for **Lycopsamine N-oxide** are not available. However, studies on structurally related pyrrolizidine alkaloids provide an indication of their cytotoxic potential in liver cells. It is important to note that N-oxides are generally considered less cytotoxic than their corresponding tertiary amine parent alkaloids.



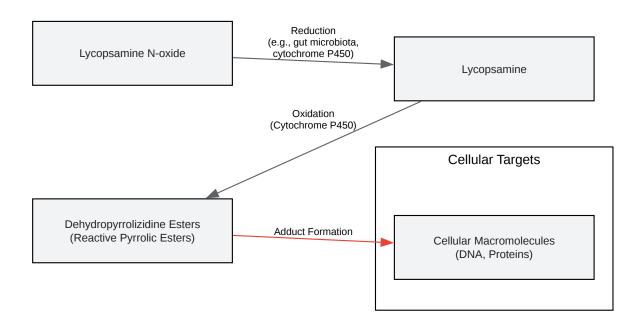
Compound	Cell Type	IC50 (μg/mL)	Source
Echimidine	Rat Primary Hepatocytes	13.79	[4]
Echimidine Isomers (mixture)	Rat Primary Hepatocytes	14.14	[4]
Echiumine	Rat Primary Hepatocytes	7.47	[4]

Mechanism of Toxicity & Signaling Pathways

The toxicity of **Lycopsamine N-oxide**, like other hepatotoxic pyrrolizidine alkaloids, is dependent on its metabolic activation in the liver.

Metabolic Activation

The metabolic activation of **Lycopsamine N-oxide** is a critical step in its mechanism of toxicity. This process primarily occurs in the liver and involves enzymatic reactions that convert the relatively inert N-oxide into highly reactive electrophilic metabolites.



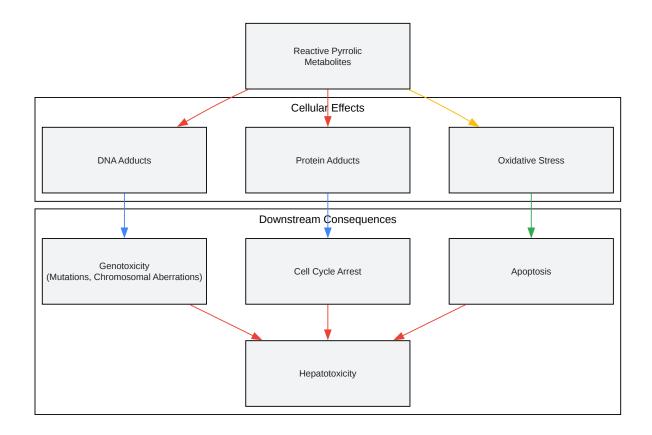


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Metabolic activation of Lycopsamine N-oxide.

Cellular Damage and Signaling Pathways

The reactive pyrrolic metabolites generated from **Lycopsamine N-oxide** can covalently bind to cellular macromolecules, leading to a cascade of toxic events. This includes the disruption of cellular functions, induction of oxidative stress, and activation of cell death pathways.



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Cellular damage pathways induced by **Lycopsamine N-oxide** metabolites.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the toxicological properties of substances like **Lycopsamine N-oxide**. The following sections outline the methodologies for



key in vitro toxicological assays based on OECD guidelines.

In Vitro Cytotoxicity Assay - MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a test substance on cultured cells, such as primary hepatocytes.



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Workflow for an in vitro cytotoxicity MTT assay.

Methodology:

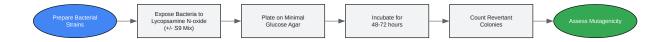
- Cell Seeding: Plate primary hepatocytes or a suitable liver cell line (e.g., HepG2) in a 96-well
 plate at an appropriate density and allow them to adhere overnight.
- Treatment: Prepare a series of dilutions of Lycopsamine N-oxide in cell culture medium.
 Remove the old medium from the cells and add the medium containing the test substance.
 Include a vehicle control (medium with the solvent used to dissolve the test substance) and a positive control.
- Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.



- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Genotoxicity Assays

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.



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Workflow for the Ames test (OECD 471).



Methodology:

- Preparation: Prepare overnight cultures of the selected bacterial tester strains.
- Exposure: In a test tube, mix the test substance at various concentrations, the bacterial culture, and either a buffer or a metabolic activation system (S9 mix).
- Plating: Pour the mixture onto the surface of minimal glucose agar plates.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.



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Workflow for the in vitro chromosomal aberration test (OECD 473).

Methodology:

- Cell Culture: Culture suitable mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) to a sufficient number.
- Treatment: Expose the cell cultures to various concentrations of Lycopsamine N-oxide, with and without a metabolic activation system (S9 mix).
- Mitotic Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.
- Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
- Slide Preparation: Drop the fixed cells onto microscope slides and stain them.
- Microscopic Analysis: Analyze the metaphase cells for chromosomal aberrations.
- Data Analysis: A substance is considered clastogenic if it produces a concentrationdependent increase in the number of cells with chromosomal aberrations.

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.





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Workflow for the in vitro micronucleus test (OECD 487).

Methodology:

- Cell Culture: Culture appropriate mammalian cells.
- Treatment: Expose the cells to the test substance at various concentrations, with and without metabolic activation.
- Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
- Incubation: Incubate the cells for a period that allows for one cell division.
- Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain.
- Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
- Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.



Conclusion

Lycopsamine N-oxide is a pyrrolizidine alkaloid with significant toxicological potential, primarily targeting the liver. Its toxicity is intrinsically linked to its metabolic activation into reactive pyrrolic metabolites that can damage cellular macromolecules. While specific quantitative toxicity data for Lycopsamine N-oxide are limited, the available information and data from related compounds underscore the need for caution and thorough risk assessment of materials potentially containing this compound. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of its cytotoxic and genotoxic effects. Further research is warranted to fill the existing data gaps and to fully elucidate the specific signaling pathways and molecular mechanisms underlying the toxicity of Lycopsamine N-oxide. This knowledge is essential for the protection of public health and for the safe development of botanical drugs and herbal products.

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